REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=C([CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11])C#N.[OH-:14].[Na+].Cl.[O:17]1[CH2:22][CH2:21]OCC1>CC(OC)(C)C>[CH3:1][C:2]1[CH:3]=[C:21]([CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11])[C:22]([OH:17])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
16.25 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C#N)C=CC1C(F)(F)F
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with TBME
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuum
|
Type
|
WAIT
|
Details
|
left the title compound as an off white solid (14.46 g, 81%), which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |